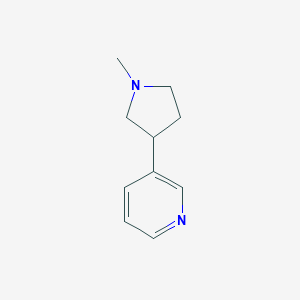

3-(1-Methyl-3-pyrrolidinyl)pyridin

Übersicht

Beschreibung

Etaqualon, auch bekannt als Aolan, Athinazon oder Ethinazon, ist eine Verbindung der Quinazolinon-Klasse, die in den 1960er Jahren entwickelt wurde. Es ist ein Analogon von Methaqualon und wurde hauptsächlich in Frankreich und anderen europäischen Ländern vermarktet. Etaqualon zeigt aufgrund seiner Agonistenaktivität am β-Subtyp des Gamma-Aminobuttersäure-A-Rezeptors sedative, hypnotische, muskelrelaxierende und zentralnervöse Depressiva-Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Smoking Cessation

One of the primary applications of 3-(1-Methyl-3-pyrrolidinyl)pyridine is in smoking cessation therapies. The compound mimics nicotine's effects without the harmful components found in tobacco. It acts on nicotinic acetylcholine receptors (nAChRs), facilitating neurotransmitter release and potentially reducing withdrawal symptoms associated with quitting smoking .

1.2 Cognitive Enhancement

Research has indicated that this compound can enhance cognitive functions by modulating neurotransmitter systems. It has shown promise in treating cognitive deficits related to neurodegenerative diseases such as Alzheimer's disease. Its ability to influence synaptic plasticity is crucial for learning and memory processes .

1.3 Anxiolytic Effects

Preliminary studies suggest that 3-(1-Methyl-3-pyrrolidinyl)pyridine may possess anxiolytic properties, making it a candidate for treating anxiety disorders. Its interaction with nAChRs could modulate anxiety-related behaviors, offering a novel approach to anxiety management .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of 3-(1-Methyl-3-pyrrolidinyl)pyridine compared to other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Nicotine | Alkaloid | Strong stimulant effects; natural product |

| 3-(1-Methyl-2-pyrrolidinyl)pyridine | N-Alkylpyrrolidine | Lower toxicity compared to nicotine |

| 5-Ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine | Modified derivative | Enhanced selectivity for certain receptor subtypes |

| 1-Methylpyrrolidine | Simple N-Alkylpyrrolidine | Less complex; primarily a building block |

Case Studies and Research Findings

Numerous studies have investigated the biological activity and therapeutic potential of 3-(1-Methyl-3-pyrrolidinyl)pyridine:

4.1 Cognitive Function Studies

Clinical trials have demonstrated improvements in cognitive function among participants treated with nicotine analogs, suggesting that this compound could be beneficial for patients with cognitive impairments .

4.2 Smoking Cessation Trials

Several pharmacological formulations incorporating this compound have been tested in smoking cessation trials, showing efficacy in reducing cravings and withdrawal symptoms .

4.3 Neuroprotective Effects

Research indicates that derivatives of nicotine may offer neuroprotective benefits, potentially safeguarding neurons from degeneration associated with various neurological disorders .

Wirkmechanismus

Target of Action

It’s known that similar compounds, such as nicotine, primarily target thenicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the nervous system, mediating the effects of neurotransmitters.

Mode of Action

Compounds like nicotine are known to bind to nachrs, acting as agonists and triggering a response in the neuron . This interaction can lead to various physiological effects, depending on the specific type of nAChR and its location in the body.

Biochemical Pathways

The activation of nachrs by similar compounds can influence numerous downstream effects, including the release of various neurotransmitters . This can affect a wide range of physiological processes, from muscle contraction to cognition and mood.

Pharmacokinetics

Similar compounds like nicotine are known to be rapidly absorbed, widely distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

These can range from increased heart rate and blood pressure to changes in mood and cognition .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of many compounds .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Isonicotine are not fully understood yet. It is known that Isonicotine can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific conditions in the biochemical reaction .

Cellular Effects

The effects of Isonicotine on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Isonicotine’s action is complex and involves several steps. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isonicotine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of Isonicotine can vary with different dosages in animal models. Some studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

Isonicotine is involved in several metabolic pathways. It can interact with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels

Transport and Distribution

Isonicotine can be transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, and can also affect its localization or accumulation

Subcellular Localization

The subcellular localization of Isonicotine and its effects on activity or function are complex. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Etaqualon beinhaltet die Reaktion von N-Acetylanthranilsäure mit 2-Ethylanilin in Gegenwart von Phosphortrichlorid. Diese Reaktion liefert Etaqualon als Hauptprodukt .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für Etaqualon sind nicht umfassend dokumentiert. Der allgemeine Ansatz beinhaltet eine großtechnische Synthese unter Verwendung der gleichen Reaktionsbedingungen wie im Labormaßstab, mit entsprechender Skalierung von Reagenzien und Reaktionsbehältern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Etaqualon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Etaqualon kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Quinazolinon-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Etaqualon in seine reduzierten Formen umwandeln.

Substitution: Etaqualon kann Substitutionsreaktionen eingehen, insbesondere am Quinazolinonring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Halogenierungsmittel und Nukleophile werden üblicherweise in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Quinazolinon-Derivate, die unterschiedliche pharmakologische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Etaqualon wurde auf seine sedativen und hypnotischen Eigenschaften untersucht. Es hat Anwendungen in:

Chemie: Als Referenzverbindung in der analytischen Chemie zur Entwicklung von Nachweismethoden verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Gamma-Aminobuttersäure-A-Rezeptoren und seinen möglichen Einsatz bei der Behandlung von Schlaflosigkeit und Angstzuständen.

Medizin: Untersucht auf seine muskelrelaxierenden und zentralnervösen Depressiva-Eigenschaften.

Industrie: Einsatz bei der Synthese verwandter Quinazolinon-Derivate für pharmazeutische Anwendungen.

Wirkmechanismus

Etaqualon entfaltet seine Wirkung, indem es als Agonist am β-Subtyp des Gamma-Aminobuttersäure-A-Rezeptors wirkt. Diese Wechselwirkung erhöht die Empfindlichkeit des Rezeptors, was zu einer verstärkten inhibitorischen Neurotransmission führt. Das Ergebnis ist eine sedative und hypnotische Wirkung, zusammen mit Muskelrelaxation und zentralnervöser Depression .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methaqualon: Ein Analogon von Etaqualon mit ähnlichen sedativen und hypnotischen Eigenschaften, aber länger wirksam und etwas stärker.

Methoxyqualon: Ein weiteres Analogon mit ähnlichen Wirkungen, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Mecloqualon: Zeigt ähnliche pharmakologische Wirkungen, aber mit Variationen in der Potenz und Wirkdauer.

Mebroqualon: Ähnlich in Struktur und Wirkung, aber mit unterschiedlichen pharmakologischen Eigenschaften

Einzigartigkeit von Etaqualon

Etaqualon ist einzigartig in seiner kürzeren Wirkdauer und etwas schwächeren Wirkung im Vergleich zu Methaqualon. Es wird auch seltener verwendet und untersucht, was es zu einer interessanten Verbindung für weitere Forschung im Bereich der sedativ-hypnotischen Medikamente macht .

Biologische Aktivität

3-(1-Methyl-3-pyrrolidinyl)pyridine, also known as a derivative of nicotine, has garnered attention in pharmacological research due to its interactions with nicotinic acetylcholine receptors (nAChRs) and its potential therapeutic applications. This compound is notable for its dual agonistic and antagonistic properties, depending on the specific receptor subtype it interacts with. In this article, we will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

3-(1-Methyl-3-pyrrolidinyl)pyridine primarily acts on nicotinic acetylcholine receptors, which are crucial for neurotransmission in the central nervous system (CNS). The compound's interaction with these receptors leads to:

- Stimulation of Neurotransmitter Release : It enhances the release of neurotransmitters such as dopamine and serotonin, which are vital for mood regulation and cognitive functions.

- Modulation of Synaptic Plasticity : The compound has been shown to influence synaptic plasticity, which is essential for learning and memory processes .

- Potential Antioxidant Properties : Research indicates that similar nicotine derivatives exhibit antioxidant activities, protecting cells from oxidative stress .

Therapeutic Applications

The diverse biological activities of 3-(1-Methyl-3-pyrrolidinyl)pyridine suggest several therapeutic applications:

- Smoking Cessation : This compound has been utilized in pharmacological formulations aimed at helping individuals quit smoking by mimicking the effects of nicotine without the harmful components of tobacco.

- Cognitive Enhancement : Its ability to modulate neurotransmitter systems positions it as a candidate for treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's .

- Anxiolytic Effects : Some studies have reported that nicotine analogs can exert anxiolytic effects, potentially making this compound useful in treating anxiety disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of 3-(1-Methyl-3-pyrrolidinyl)pyridine:

- Cognitive Function Studies :

- Smoking Cessation Trials :

- Neuroprotective Effects :

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of 3-(1-Methyl-3-pyrrolidinyl)pyridine compared to other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Nicotine | Alkaloid | Strong stimulant effects; natural product |

| 3-(1-Methyl-2-pyrrolidinyl)pyridine | N-Alkylpyrrolidine | Exhibits lower toxicity compared to nicotine |

| 5-Ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine | Modified derivative | Enhanced selectivity for certain receptor subtypes |

| 1-Methylpyrrolidine | Simple N-Alkylpyrrolidine | Less complex; used primarily as a building block |

Eigenschaften

IUPAC Name |

3-(1-methylpyrrolidin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-6-4-10(8-12)9-3-2-5-11-7-9/h2-3,5,7,10H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIZUEWXLJOVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337914 | |

| Record name | 3-(1-Methyl-3-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92118-22-4 | |

| Record name | 3-(1-Methyl-3-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Isonicotine, a nicotinic agonist, primarily targets nicotinic acetylcholine receptors (nAChRs) in the brain. [] While the precise mechanisms are still under investigation, activation of these receptors by isonicotine has been linked to enhanced working memory function in rats. [] This effect is believed to be mediated through the modulation of neurotransmitter release and neuronal excitability.

A: * Molecular Formula: C10H14N2* Molecular Weight: 162.23 g/mol* Spectroscopic Data: While specific spectroscopic data is not provided in the papers, the existence of the pyridine and pyrrolidine rings can be confirmed through techniques like IR, NMR (1H and 13C), and mass spectrometry. [, ]

ANone: The provided research papers primarily focus on the biological activity and chemical synthesis of Isonicotine and do not delve into its material compatibility or stability under various conditions.

ANone: The research papers do not discuss any catalytic properties or applications of Isonicotine. Its primary focus in these studies is its role as a bioactive molecule, specifically a nicotinic agonist.

A: Research indicates that the position of the methyl group on the pyridine ring influences the activity of Isonicotine. Studies comparing Isonicotine to its isomer, bridged nicotine, found that Isonicotine demonstrated superior memory-enhancing effects in rats. [] This suggests that the specific position of the methyl group is crucial for its interaction with nAChRs and subsequent biological activity.

ANone: Information regarding the stability and formulation of Isonicotine is not provided in the research papers. Further studies would be needed to assess its stability under various conditions and to develop suitable formulations for improved stability, solubility, and bioavailability.

A: While the provided papers do not delve into the detailed PK/PD profile of Isonicotine, one study found that subcutaneous administration in rats resulted in a dose-dependent improvement in working memory, with an effective dose of 4.5 mg/kg. [] Higher doses (13.5 mg/kg) did not show the same efficacy, suggesting an inverted U-shaped dose-effect function. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.

A: The research primarily focuses on the in vivo efficacy of Isonicotine. In a radial-arm maze task, both Isonicotine and Norisonicotine, at a dose of 4.5 mg/kg, significantly improved working memory performance in rats compared to control groups. [] This effect was reversed by the nicotinic antagonist Mecamylamine, confirming the involvement of nicotinic receptors. []

ANone: The research papers do not discuss any known resistance mechanisms or cross-resistance associated with Isonicotine.

A: While not explicitly focusing on toxicology, one study noted that at higher doses (13.5 mg/kg), Isonicotine resulted in nearly control-level performance in rats, suggesting a potential for decreased efficacy or adverse effects at higher doses. [] More comprehensive studies are needed to determine the complete safety profile and potential long-term effects of Isonicotine.

ANone: The research papers primarily focus on the fundamental biological activity of Isonicotine and do not explore specific drug delivery or targeting strategies.

A: Various analytical techniques have been employed to study Isonicotine and its derivatives. These include: * Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is used to determine the structure and conformation of organic molecules. [, ]* Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and characterize chemical bonds in molecules. [, ]* High-Performance Liquid Chromatography (HPLC): This technique is used for separating, identifying, and quantifying components in a mixture, including Isonicotine and related alkaloids. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.